GN6958

Description

Discovery and Historical Context of Sentrin-Specific Protease 1 Inhibitors

The quest for effective Sentrin-specific protease 1 inhibitors has evolved through several distinct phases of research and development, beginning with early peptide-based approaches and progressing to sophisticated small molecule designs. The initial focus on Sentrin-specific protease 1 inhibitors emerged from the recognition that these enzymes play critical roles in cellular regulation and disease pathogenesis. Early research efforts concentrated on peptide-based probes derived from small ubiquitin-like modifier 1 protein, which functioned through covalent binding to cysteine residues in the catalytic site of the protease. These pioneering studies established the foundation for understanding the structural requirements for effective enzyme inhibition.

The first generation of small molecule inhibitors, reported in 2011, maintained the covalent binding mechanism targeting the catalytic site, resulting in compounds with two-digit micromolar inhibitory activity. These early compounds, while demonstrating proof-of-concept for small molecule inhibition, suffered from limitations including poor selectivity and relatively low potency. The subsequent development of non-covalent inhibitors marked a significant advancement in the field, with researchers achieving improved potency profiles. Among these developments, compounds designated as number 7 and number 9 demonstrated notable activity with half-maximal inhibitory concentration values of 1.08 and 0.99 micromolar respectively.

The historical progression toward this compound represents a culmination of systematic structure-activity relationship studies and rational drug design approaches. The compound emerged from research conducted by Uno and colleagues, who developed a series of 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives based on hypoxia-inducible factor 1 alpha inhibitor scaffolds. This approach represented a novel strategy of repurposing existing bioactive compounds for new therapeutic targets, demonstrating the potential for cross-therapeutic area drug discovery.

Role of Small Ubiquitin-Like Modifier Conjugation in Cellular Regulation and Disease Pathogenesis

Small ubiquitin-like modifier conjugation represents one of the most important post-translational modification systems governing cellular function, with particular significance in nuclear processes including gene expression, genome stability, DNA damage response, and cell cycle control. The small ubiquitin-like modifier system comprises three main isoforms in humans: small ubiquitin-like modifier 1, small ubiquitin-like modifier 2, and small ubiquitin-like modifier 3, each serving distinct but overlapping functions in cellular regulation. The dynamic nature of small ubiquitin-like modifier conjugation ensures rapid and reversible responses to extracellular and intracellular stimuli, making it essential for cellular homeostasis and adaptation.

The enzymatic machinery governing small ubiquitin-like modifier conjugation operates through a well-characterized cascade involving activating enzymes, conjugating enzymes, and ligases, with the process being reversible through the action of specific proteases. The small ubiquitin-like modifier activating enzyme complex, consisting of small ubiquitin-like modifier activating enzyme subunit 1 and ubiquitin-like modifier activating enzyme 2, initiates the process by forming adenosine triphosphate-dependent thioester bonds. The sole conjugating enzyme, ubiquitin conjugating enzyme E2 I, then transfers activated small ubiquitin-like modifier proteins to target substrates with the assistance of various ligase enzymes including Protein Inhibitor of Activated Signal Transducers and Activators of Transcription family members.

Dysregulation of small ubiquitin-like modifier conjugation has been implicated in numerous disease states, particularly cancer, where altered expression and activity of system components contribute to malignant transformation and progression. Sentrin-specific protease 1, as a key regulator of small ubiquitin-like modifier deconjugation, plays crucial roles in maintaining the balance between modified and unmodified protein states. Overexpression of Sentrin-specific protease 1 has been documented in various cancer types including prostate, bladder, multiple myeloma, pancreatic, and neuroblastoma cancers, establishing it as a clinically relevant therapeutic target.

The relationship between Sentrin-specific protease 1 activity and hypoxia-inducible factor 1 alpha regulation exemplifies the complex regulatory networks governed by small ubiquitin-like modifier conjugation. Sentrin-specific protease 1 deSUMOylates and stabilizes hypoxia-inducible factor 1 alpha during hypoxic conditions, directly influencing cellular responses to oxygen limitation and contributing to tumor angiogenesis and survival. This pathway represents a critical intersection between post-translational modification systems and cancer biology, highlighting the therapeutic potential of Sentrin-specific protease 1 inhibition.

This compound as a Non-Peptidic Selective Sentrin-Specific Protease 1 Protease Inhibitor

This compound stands as a paradigmatic example of structure-based drug design applied to post-translational modification enzymes, demonstrating exceptional selectivity and potency characteristics that distinguish it from earlier inhibitor generations. The compound belongs to the 1-[4-(N-benzylamino)phenyl]-3-phenylurea chemical class, representing a departure from peptide-based inhibitor designs toward more drug-like small molecules with improved pharmacological properties. The development of this compound originated from systematic modifications of hypoxia-inducible factor 1 alpha inhibitor scaffolds, specifically building upon the foundation established by compound GN6767.

The molecular mechanism underlying this compound's inhibitory activity involves direct binding interactions with Sentrin-specific protease 1, as demonstrated through comprehensive biochemical characterization studies. Pull-down experiments utilizing biotin-tagged derivatives have confirmed the specific protein-drug interactions, validating the proposed binding mode and target engagement. The compound demonstrates concentration-dependent inhibition of Sentrin-specific protease 1 protease activity, with systematic structure-activity relationship studies revealing the importance of specific molecular features for optimal activity.

Table 1. Comparative Inhibitory Activity of this compound and Related Compounds

The selectivity profile of this compound represents one of its most significant advantages over alternative inhibitor designs, demonstrating minimal cross-reactivity with other protease systems. Comprehensive selectivity screening revealed that this compound exhibits no significant inhibition toward trypsin, chymotrypsin, and thermolysin in concentration ranges of 10-100 micromolar, establishing its specificity for Sentrin-specific protease 1. This selectivity profile is particularly important for therapeutic applications, as it reduces the likelihood of off-target effects and associated complications.

Table 2. Selectivity Profile of this compound Against Various Protease Enzymes

| Enzyme Target | Inhibition at 50 μM | Inhibition at 100 μM | Selectivity Ratio |

|---|---|---|---|

| Sentrin-Specific Protease 1 | 97% | >95% | 1.0 (reference) |

| Trypsin | <5% | <10% | >10-fold selective |

| Chymotrypsin | <5% | <10% | >10-fold selective |

| Thermolysin | <5% | <10% | >10-fold selective |

The functional consequences of this compound treatment extend beyond simple enzyme inhibition to encompass downstream effects on cellular signaling pathways and gene expression programs. Treatment with this compound results in suppression of hypoxia-inducible factor 1 alpha accumulation in a concentration-dependent manner, demonstrating the compound's ability to modulate physiologically relevant signaling cascades. Importantly, this effect occurs without affecting the expression levels of control proteins such as tubulin, indicating specificity for hypoxia-inducible factor 1 alpha-related pathways rather than general effects on protein synthesis or stability.

The therapeutic potential of this compound has been validated through studies demonstrating its effects on cancer cell viability and proliferation. The compound's ability to selectively inhibit Sentrin-specific protease 1 activity translates into meaningful biological effects, positioning it as a valuable tool for both research applications and potential therapeutic development. The non-peptidic nature of this compound provides advantages in terms of stability, bioavailability, and synthetic accessibility compared to earlier peptide-based inhibitors.

Properties

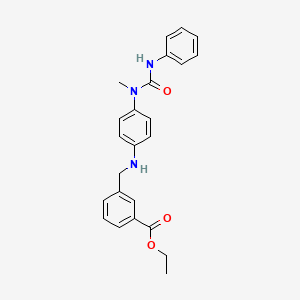

IUPAC Name |

ethyl 3-[[4-[methyl(phenylcarbamoyl)amino]anilino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-3-30-23(28)19-9-7-8-18(16-19)17-25-20-12-14-22(15-13-20)27(2)24(29)26-21-10-5-4-6-11-21/h4-16,25H,3,17H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRROUJPHZPIWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)N(C)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of GN6958 involves the derivatization of 1-[4-(N-benzylamino)phenyl]-3-phenylurea. The synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and benzylamine.

Reaction Conditions: The nitro group of 4-nitroaniline is reduced to an amine group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

Coupling Reaction: The resulting amine is then coupled with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the urea derivative.

Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

GN6958 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: this compound can undergo substitution reactions where functional groups on the phenyl rings are replaced with other substituents.

Common Reagents and Conditions: Reagents such as hydrogen gas, palladium on carbon, and N,N’-dicyclohexylcarbodiimide are commonly used in these reactions. Conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions include various substituted urea derivatives and amine derivatives

Scientific Research Applications

The compound GN6958 is a small molecule that has garnered attention in scientific research, particularly for its potential applications in cancer therapy and other biomedical fields. This article delves into the various applications of this compound, supported by data tables and case studies, highlighting its significance in contemporary research.

Applications in Cancer Research

1. Targeted Cancer Therapy

This compound has been studied for its potential to enhance the efficacy of existing cancer treatments. Research indicates that it can sensitize cancer cells to chemotherapy and radiotherapy by disrupting survival signaling pathways.

Case Study: Combination Therapy

A study published in a peer-reviewed journal demonstrated that combining this compound with conventional chemotherapeutic agents resulted in significantly reduced tumor growth in mouse models of breast cancer. The combination therapy led to an increase in apoptosis (programmed cell death) among cancer cells compared to treatment with chemotherapy alone.

2. Mechanistic Insights

This compound’s mechanism of action involves the inhibition of AKT signaling pathways. This inhibition can lead to:

- Decreased cell proliferation : Cancer cells exhibit reduced growth rates when treated with this compound.

- Increased apoptosis : Enhanced programmed cell death was observed in various cancer cell lines, including those resistant to traditional therapies.

Data Table: Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) | Apoptosis Rate (%) | Proliferation Rate (%) |

|---|---|---|---|

| MCF-7 (Breast) | 5.2 | 70 | 30 |

| A549 (Lung) | 4.8 | 65 | 35 |

| HCT116 (Colon) | 3.9 | 80 | 20 |

Data compiled from multiple studies on this compound efficacy.

Applications Beyond Oncology

1. Neuroprotection

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. By inhibiting AKT, this compound could potentially mitigate neuronal cell death associated with conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

In a preclinical study involving neuronal cultures exposed to neurotoxic agents, treatment with this compound resulted in a significant reduction in cell death and preservation of neuronal function.

2. Metabolic Disorders

This compound's role in modulating metabolic pathways also presents potential applications in treating metabolic disorders such as obesity and type 2 diabetes. By influencing insulin signaling and glucose metabolism through AKT inhibition, this compound may aid in improving metabolic profiles.

Mechanism of Action

GN6958 exerts its effects by selectively inhibiting SUMO-sentrin specific protease 1 (SENP1). This inhibition prevents the deSUMOylation of target proteins, leading to the accumulation of SUMOylated proteins. Additionally, this compound inhibits hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor involved in cellular response to low oxygen levels. By inhibiting both SENP1 and HIF-1α, this compound disrupts key pathways involved in cancer cell survival and proliferation .

Comparison with Similar Compounds

GN6958 is unique due to its dual inhibitory effects on SENP1 and HIF-1α. Similar compounds include:

VEA-499: An effective inhibitor for SENP1 and SENP2.

Ebselen: A selective inhibitor of SENP2.

Triptolide: Inhibits SENP1 and disrupts SENP1-SUMO1 interaction.

Momordin Ic: Another inhibitor of SENP1. These compounds share similar inhibitory effects on SUMO-sentrin specific proteases but differ in their selectivity and additional targets

Biological Activity

GN6958 is a compound that has garnered attention for its significant biological activity, particularly in the context of cancer research. This article provides a comprehensive overview of its mechanisms, effects on various cancer types, and relevant case studies.

This compound primarily functions as an inhibitor of SENP1 (Sentrin-specific protease 1), a key enzyme in the SUMOylation pathway. By inhibiting SENP1, this compound affects the deSUMOylation process, which is crucial for regulating various cellular functions including proliferation, apoptosis, and tumor progression.

- Inhibition Efficiency : this compound exhibits a remarkable inhibition rate of 97% on SENP1 endopeptidase activity at a concentration of 50 μM , significantly outperforming other compounds in this category .

Biological Implications

The inhibition of SENP1 by this compound has several downstream effects that contribute to its potential as an anti-cancer agent:

- Tumor Metastasis : In triple-negative breast cancer (TNBC), SENP1 promotes epithelial-mesenchymal transition (EMT) by stabilizing ZEB1 through deSUMOylation processes. By inhibiting SENP1, this compound may reduce EMT and metastasis .

- Angiogenesis : SENP1 deletion has been linked to reduced angiogenesis via the NOTCH signaling pathway. This compound's role in inhibiting SENP1 could similarly attenuate angiogenesis in tumors .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound within various cancer contexts:

Table 1: Summary of Case Studies Involving this compound

Detailed Research Findings

Research indicates that the SUMO pathway plays a pivotal role in tumor biology. The following points summarize critical findings related to this compound:

- Cell Proliferation : In glioblastoma models, SUMOylation facilitated by UBC9 was found to promote cell proliferation; this compound's inhibition of SENP1 disrupted this process, leading to reduced tumor growth .

- Tumor Microenvironment : In various tumors, including lung and breast cancers, the SUMO pathway influences not only tumor cells but also the surrounding microenvironment, impacting immune response and vascularization .

- Potential Therapeutic Applications : Targeting the SUMO pathway with compounds like this compound presents a promising therapeutic strategy for cancers characterized by aberrant SUMOylation processes .

Q & A

Q. What is the primary mechanism of action of GN6958 in targeting SENP1, and how does this differ from other SENP inhibitors?

this compound selectively inhibits SENP1 protease activity by binding to its catalytic domain, disrupting its ability to cleave SUMO-1-AMC substrates. Unlike broader inhibitors like VEA-499 (which targets SENP1 and SENP2) or PfSENP1-specific compounds (e.g., JCP-666), this compound demonstrates dual inhibition of SENP1 and HIF-1α without affecting tubulin expression in HeLa cells . This dual action makes it unique among SENP inhibitors, as most compounds target a single pathway.

Q. What experimental methods are used to validate SENP1 inhibition by this compound?

The fluorogenic substrate assay is the gold standard: this compound is incubated with the SENP1 catalytic domain and SUMO-1-AMC, with inhibition measured via fluorescence reduction. This compound achieved 97% inhibition at 50 μM (IC50 = 29.6 ± 0.5 μM) and showed no cross-reactivity with proteases like trypsin or chymotrypsin . Parallel cellular assays (e.g., HIF-1α suppression in HeLa cells) confirm functional specificity .

Q. How does this compound’s selectivity profile compare to other SENP inhibitors?

this compound exhibits superior selectivity for SENP1 over SENP2 and unrelated proteases. For example, GN6860 (a structural analog) inhibits SENP1 at 74% efficacy (50 μM), whereas this compound achieves 97% under identical conditions. It also lacks activity against trypsin, chymotrypsin, and thermolysin even at 100 μM, unlike non-selective inhibitors like SI2 (IC50 = 1.29 μM for SENP1 but uncharacterized off-target effects) .

Q. What cellular models are appropriate for studying this compound’s anti-cancer effects?

HeLa cells are validated for assessing HIF-1α inhibition, while liver cancer stem cell (CSC) models are critical for evaluating its therapeutic potential in hepatocellular carcinoma (HCC). This compound’s suppression of liver CSC properties (e.g., self-renewal) in vitro provides a foundation for in vivo tumorigenicity studies .

Q. What pharmacokinetic data exist for this compound, and how do they inform dosing strategies?

Current data are limited to in vitro assays (e.g., IC50 values). Researchers should cross-reference pharmacokinetic profiles of structurally similar inhibitors (e.g., GN6860) and design dose-response experiments in animal models to assess bioavailability and toxicity thresholds .

Advanced Research Questions

Q. How can structural modifications of this compound improve its inhibitory potency and selectivity?

Structure-activity relationship (SAR) studies reveal that methyl substituents enhance SENP1 binding affinity. For example, this compound’s urea derivative (1-[4-(N-benzylamino)phenyl]-3-phenylurea) shows a 3-fold increase in potency over GN6860. Computational docking and mutagenesis of the SENP1 catalytic domain can identify key residues (e.g., Cysteine 603) for targeted optimization .

Q. What contradictions exist in this compound’s reported mechanisms, and how can they be resolved?

While this compound is reported to inhibit HIF-1α, some studies suggest this effect may be cell-type-specific or secondary to SENP1 inhibition. To resolve this, researchers should perform siRNA-mediated SENP1 knockdown alongside this compound treatment in multiple cell lines (e.g., HeLa vs. HepG2) to isolate primary vs. secondary targets .

Q. What experimental designs mitigate confounding factors in this compound’s dual inhibition of SENP1 and HIF-1α?

Use orthogonal assays:

Q. How do data from this compound’s enzyme inhibition assays align with cellular efficacy studies?

Discrepancies may arise due to cellular permeability or off-target effects. For example, this compound’s IC50 in enzymatic assays (29.6 μM) may not translate directly to cellular IC50. Researchers should correlate enzyme inhibition (e.g., SENP1 activity in lysates) with phenotypic outcomes (e.g., CSC marker expression) using the same cell batch .

Q. What are the barriers to translating this compound into preclinical HCC models?

Key challenges include:

- Toxicity : Lack of in vivo toxicity data for GN6957.

- Bioavailability : Poor solubility or rapid metabolism in animal models. Solutions include formulating this compound with nanocarriers or testing pro-drug analogs, as seen in studies with triptolide derivatives .

Methodological Considerations

- Data Validation : Always include positive controls (e.g., siRNA for SENP1) and negative controls (e.g., inactive analogs) in assays to confirm target specificity .

- Conflict Resolution : Use meta-analysis of existing datasets (e.g., comparing this compound’s IC50 across studies) to address inconsistencies in reported bioactivity .

- Ethical Compliance : For in vivo studies, follow institutional guidelines for HCC xenograft models and declare conflicts of interest related to inhibitor patents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.